N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an acetyl group, and a pyridine carboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide typically involves multiple steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to yield 2-bromo-4-(propan-2-yl)phenol.
Acetylation: The brominated phenol is then acetylated using acetic anhydride and a catalyst like pyridine to form 2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl chloride.
Coupling Reaction: The acetyl chloride derivative is reacted with pyridine-4-carboximidamide in the presence of a base such as triethylamine to yield the final product, N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboximidamide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Hydrolysis: Phenol and carboximidamide derivatives.
Scientific Research Applications
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-({2-[2-chloro-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
- N’-({2-[2-fluoro-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
- N’-({2-[2-iodo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
Uniqueness
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it more suitable for specific applications compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C17H18BrN3O3 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C17H18BrN3O3/c1-11(2)13-3-4-15(14(18)9-13)23-10-16(22)24-21-17(19)12-5-7-20-8-6-12/h3-9,11H,10H2,1-2H3,(H2,19,21) |
InChI Key |
ZOHBCHSCMQZWJL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.